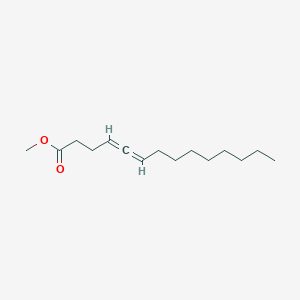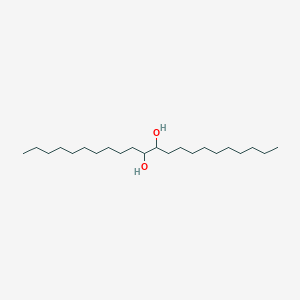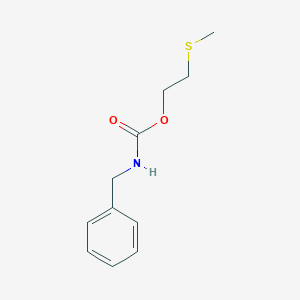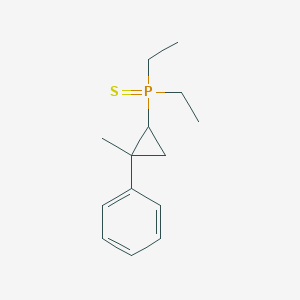![molecular formula C11H13NO3 B14316455 1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene CAS No. 112082-99-2](/img/structure/B14316455.png)
1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by a benzene ring substituted with a nitro group (NO2) and a propan-2-yloxyethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-{1-[(propan-2-yl)oxy]ethenyl}benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The propan-2-yloxyethenyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, metal hydrides.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-Amino-4-{1-[(propan-2-yl)oxy]ethenyl}benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Aplicaciones Científicas De Investigación
1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-4-{1-[(propan-2-yl)oxy]ethenyl}benzene: Similar structure but with a methoxy group instead of a nitro group.
1-{1-[(Propan-2-yl)oxy]ethenyl}-4-propylbenzene: Similar structure but with a propyl group instead of a nitro group.
4-{1-[(Propan-2-yl)oxy]ethenyl}benzonitrile: Similar structure but with a nitrile group instead of a nitro group.
Uniqueness
1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is unique due to the presence of both a nitro group and a propan-2-yloxyethenyl group on the benzene ring
Propiedades
| 112082-99-2 | |
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
1-nitro-4-(1-propan-2-yloxyethenyl)benzene |
InChI |
InChI=1S/C11H13NO3/c1-8(2)15-9(3)10-4-6-11(7-5-10)12(13)14/h4-8H,3H2,1-2H3 |
Clave InChI |
ZAKUJLIUBAXITN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/no-structure.png)







